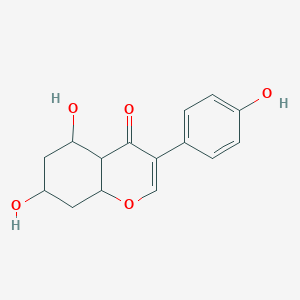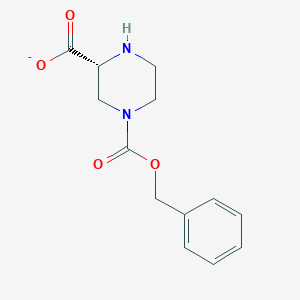
1,3-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is a chiral compound with significant applications in various fields of scientific research. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The benzyloxycarbonyl group attached to the piperazine ring enhances its chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid typically involves the asymmetric hydrogenation of a corresponding pyrazinecarboxylic acid derivative. This process is carried out in the presence of an optically active rhodium complex catalyst. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired enantiomeric purity .
Industrial Production Methods
In an industrial setting, the production of ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid follows a similar synthetic route but on a larger scale. The use of high-efficiency catalytic systems and optimized reaction conditions allows for the mass production of this compound with high enantiomeric excess and purity .
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various piperazine derivatives with modified functional groups, which can be further utilized in the synthesis of complex bioactive molecules .
Wissenschaftliche Forschungsanwendungen
®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of chiral compounds and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group enhances its binding affinity to these targets, facilitating the modulation of biochemical pathways. This interaction can lead to various physiological effects, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-Piperazine-2-carboxylic acid
- ®-1-(Benzyloxycarbonyl)piperazine-2-carboxylic acid
Uniqueness
®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid stands out due to its unique benzyloxycarbonyl group, which enhances its chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules, providing advantages over similar compounds in terms of efficiency and versatility .
Eigenschaften
Molekularformel |
C13H15N2O4- |
|---|---|
Molekulargewicht |
263.27 g/mol |
IUPAC-Name |
(2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/p-1/t11-/m1/s1 |
InChI-Schlüssel |
ARLOIFJEXPDJGV-LLVKDONJSA-M |
Isomerische SMILES |
C1CN(C[C@@H](N1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1CN(CC(N1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11aH-benzimidazolo[1,2-a]benzimidazole](/img/structure/B12358561.png)
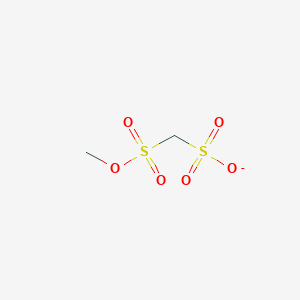
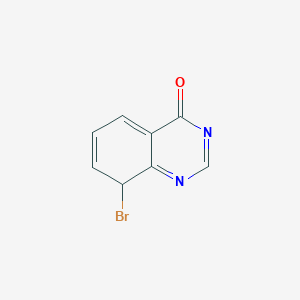
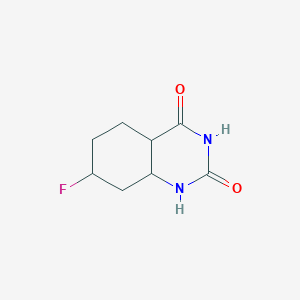
![5-[2-Ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2-methylsulfonyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12358586.png)
![5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12358595.png)
![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12358601.png)
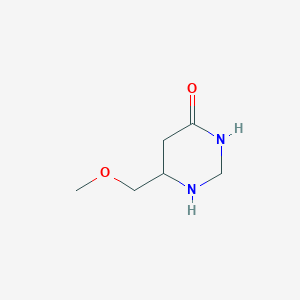


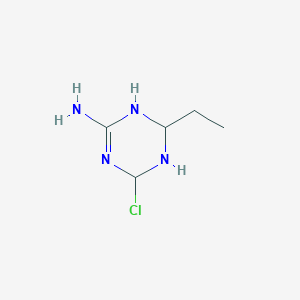

![9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one](/img/structure/B12358650.png)
